5-ethyl-5-nitro-1,3-dioxane

Description

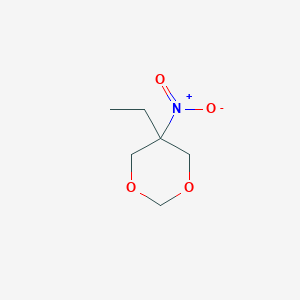

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-6(7(8)9)3-10-5-11-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOVCMFVLDHRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCOC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287004 | |

| Record name | 5-ethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4064-89-5 | |

| Record name | NSC48582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 5 Nitro 1,3 Dioxane and Analogues

Strategies for the Construction of the 1,3-Dioxane (B1201747) Core with Nitro Substitution

The foundational approaches to synthesizing 5-nitro-1,3-dioxanes involve the formation of the six-membered cyclic acetal (B89532) from a 1,3-diol and a carbonyl compound. The key to these syntheses is the use of a diol that already contains the nitro group at the central carbon, which will become the C5 position of the dioxane ring.

The most direct method for constructing the 5-nitro-1,3-dioxane (B6597036) system is the acid-catalyzed acetalization of a 2-nitro-1,3-propanediol derivative with an aldehyde or ketone. nih.gov This approach is versatile, allowing for substitution at the C2 and C5 positions of the dioxane ring by selecting the appropriate starting materials.

For instance, the reaction of 2-nitro-2-ethyl-1,3-propanediol with a suitable formaldehyde (B43269) source, such as trioxane (B8601419), directly yields 5-ethyl-5-nitro-1,3-dioxane. google.com Similarly, other analogues can be prepared. The synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936) is achieved through the reaction of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde, typically in the presence of an acid catalyst like aqueous sulfuric acid. google.com

The general reaction can be summarized as the condensation of a 2-substituted-2-nitro-1,3-propanediol with a carbonyl compound. The selection of the diol precursor is crucial as it defines the substituent at the C5 position of the final dioxane product.

Formaldehyde, or its stable trimer trioxane, is a common reagent for forming the unsubstituted C2 position in the 1,3-dioxane ring. A patented method describes the reaction of 2-nitro-2-ethyl-1,3-propanediol with trioxane in a solvent like benzene, using p-toluenesulfonic acid as the catalyst. google.com The reaction is driven to completion by removing the water formed during the cyclization, often with a Dean-Stark apparatus. This specific methodology produces a mixture containing the target 5-ethyl-5-nitro-1,3-dioxane along with a related polynitroformal polymer. google.com

A similar strategy is employed for halogenated analogues, where 2-bromo-2-nitro-1,3-propanediol is reacted with paraformaldehyde. google.com These syntheses highlight the utility of formaldehyde and its derivatives as efficient C1 synthons for the construction of the dioxane ring.

| C5-Substituted Precursor | Formaldehyde Source | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Nitro-2-ethyl-1,3-propanediol | Trioxane | p-Toluenesulfonic acid | 5-Ethyl-5-nitro-1,3-dioxane | google.com |

| 2-Nitro-2-methyl-1,3-propanediol | Trioxane | p-Toluenesulfonic acid | 5-Methyl-5-nitro-1,3-dioxane (B73799) | google.com |

| 2-Bromo-2-nitro-1,3-propanediol | Paraformaldehyde | Aqueous Sulfuric Acid | 5-Bromo-5-nitro-1,3-dioxane | google.com |

An alternative and widely used pathway begins with the Henry reaction of nitromethane (B149229) with three equivalents of formaldehyde to produce tris(hydroxymethyl)nitromethane. d-nb.info This versatile intermediate serves as a key building block.

Tris(hydroxymethyl)nitromethane can be reacted with a ketone or an acetal (a protected ketone) in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) to form a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. d-nb.info This intermediate is then treated with an alkali, followed by acidification, to remove the hydroxymethyl group from the C5 position, yielding the corresponding 5-nitro-1,3-dioxane. d-nb.info This two-step derivatization allows for the synthesis of various C2-substituted 5-nitro-1,3-dioxanes by choosing the appropriate ketone in the cyclization step. For example, using acetone (B3395972) yields a 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) derivative after the two steps.

Regioselective and Stereoselective Synthetic Approaches to 5-Ethyl-5-nitro-1,3-dioxane

The synthesis of 5-ethyl-5-nitro-1,3-dioxane requires precise control over the placement of the ethyl and nitro groups, a feat known as regioselectivity. The most direct regioselective synthesis is achieved by starting with a precursor that already contains the desired substituents in the correct arrangement.

The reaction of 2-nitro-2-ethyl-1,3-propanediol with trioxane under acidic conditions is a prime example of a regioselective synthesis, as the substitution pattern of the dioxane is predetermined by the structure of the diol. google.com The ethyl and nitro groups are fixed on the central carbon of the propanediol (B1597323), which becomes the C5 carbon of the dioxane ring, thus avoiding the formation of other regioisomers.

While the synthesis from 2-nitro-2-ethyl-1,3-propanediol is highly regioselective, stereoselectivity is another important consideration, as the C5 carbon is a potential stereocenter if the C2 substituents are different. The 1,3-dioxane ring typically adopts a chair conformation. For 5-substituted 1,3-dioxanes, the preferred conformation depends on a balance of steric and electronic effects. In the case of 5-nitro-1,3-dioxanes, computational studies on analogues like 5-bromo-5-nitro-1,3-dioxane have shown that the global energy minimum corresponds to a chair conformer where the nitro group occupies an axial position. thieme-connect.de Achieving stereocontrol in the synthesis of specific diastereomers often requires more advanced strategies, such as using chiral catalysts or auxiliaries, or performing stereoselective reactions on pre-existing dioxane rings, like the α,α'-annelation reactions of 1,3-dioxan-5-ones which can proceed with complete stereocontrol. researchgate.net

Nitration Chemistry within the Dioxane Ring System

The introduction of a nitro group onto a pre-formed 1,3-dioxane ring presents a significant chemical challenge, particularly at a saturated carbon atom.

Conventional electrophilic nitration methods, such as using a mixture of nitric acid and sulfuric acid, are highly effective for aromatic compounds but are generally unsuitable for saturated aliphatic systems like the 1,3-dioxane ring. scispace.com Under the harsh, acidic conditions of these reactions, saturated hydrocarbons tend to undergo C-C bond cleavage and oxidation rather than clean nitration. scispace.com When 1,3-dioxane derivatives bearing aromatic substituents are subjected to nitrating agents, the reaction occurs predictably on the aromatic ring via electrophilic aromatic substitution, leaving the saturated dioxane ring intact.

Therefore, direct nitration of the C-H bond at the C5 position of a 5-ethyl-1,3-dioxane is not a synthetically viable strategy using standard chemical methods. The nitro group is almost exclusively introduced into the molecule as part of a precursor, such as 2-nitro-2-ethyl-1,3-propanediol, before the dioxane ring is formed. google.com

However, recent advancements in biocatalysis have opened new possibilities. Research has shown that certain iron-dependent halogenase enzymes can perform direct nitration and azidation of unactivated aliphatic C-H bonds. nih.govmatthewslab.orgresearchgate.net These enzymes utilize a high-valent iron-oxo intermediate to abstract a hydrogen atom, followed by the transfer of a nitro group from a nitrite (B80452) source. nih.govresearchgate.net While this groundbreaking enzymatic strategy has not yet been applied to 1,3-dioxanes specifically, it represents the frontier of direct aliphatic nitration and a potential future methodology for such transformations.

Indirect Incorporation of the Nitro Moiety

The indirect incorporation of the nitro group represents a foundational and highly effective strategy for the synthesis of 5-ethyl-5-nitro-1,3-dioxane and its analogues. This approach hinges on the construction of the 1,3-dioxane ring from a precursor that already contains the required nitro functionality at the key carbon position. The primary advantage of this methodology is that it circumvents the challenges associated with the direct nitration of a pre-formed 5-ethyl-1,3-dioxane ring, which can lead to issues with regioselectivity and stability of the starting material under harsh nitrating conditions. The most prevalent indirect method involves a two-step sequence: an initial nitroaldol (Henry) reaction to create a nitro-substituted diol, followed by an acid-catalyzed acetalization to form the final dioxane ring.

The cornerstone of this synthetic route is the creation of the key intermediate, 2-ethyl-2-nitro-1,3-propanediol (B1594928). This is typically achieved through a double Henry reaction between 1-nitropropane (B105015) and formaldehyde. In this base-catalyzed reaction, the acidic α-proton of 1-nitropropane is abstracted, generating a nitronate anion. wikipedia.orgorganic-chemistry.org This nucleophilic carbon then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is performed with at least two equivalents of formaldehyde to introduce hydroxymethyl groups on either side of the nitro-bearing carbon, yielding the target 2-ethyl-2-nitro-1,3-propanediol. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions. organic-chemistry.org

Once the 2-ethyl-2-nitro-1,3-propanediol intermediate is synthesized and purified, the final step is the formation of the 1,3-dioxane ring via an acid-catalyzed reaction with an aldehyde or ketone. thieme-connect.deorganic-chemistry.org For the synthesis of the parent 5-ethyl-5-nitro-1,3-dioxane, formaldehyde (often in its polymeric form, paraformaldehyde) is the reagent of choice. The reaction proceeds by protonation of a carbonyl oxygen of the aldehyde, which then reacts with the hydroxyl groups of the diol in a condensation reaction, eliminating water to form the six-membered dioxane ring. google.com

This general methodology is not limited to the ethyl-substituted compound but is broadly applicable to a variety of 5-alkyl and 5-halo-5-nitro-1,3-dioxanes. For instance, a well-documented synthesis for the analogous compound, 5-bromo-5-nitro-1,3-dioxane, involves the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde. google.comnih.gov This reaction is efficiently catalyzed by aqueous sulfuric acid, which not only facilitates the reaction but also sequesters the water produced, driving the equilibrium towards the product. google.com The high yields achieved in these reactions underscore the robustness of the indirect approach.

Table 1: Representative Acetalization Reaction for Synthesis of a 5-Substituted-5-nitro-1,3-dioxane Analogue

The following table details the synthesis of 5-bromo-5-nitro-1,3-dioxane, a reaction analogous to the synthesis of the target ethyl compound, illustrating the general conditions for the cyclization step. google.com

| Parameter | Details |

| Reactant 1 | 2-Bromo-2-nitro-1,3-propanediol |

| Reactant 2 | Paraformaldehyde |

| Molar Ratio (1:2) | 1 : 1.0 to 1 : 1.1 |

| Catalyst | Aqueous Sulfuric Acid |

| Solvent | None (reaction performed in aqueous medium) |

| Key Finding | The use of aqueous sulfuric acid as a catalyst avoids the need for organic solvents and effectively binds the water of reaction, leading to high yields by shifting the reaction equilibrium. google.com |

This synthetic strategy, building the heterocyclic ring around a pre-functionalized core, remains a cornerstone in the production of 5-nitro-1,3-dioxane derivatives due to its efficiency, versatility, and high yields. nih.govd-nb.info

Chemical Reactivity and Mechanistic Studies of 5 Ethyl 5 Nitro 1,3 Dioxane

Thermal Decomposition Pathways and Reaction Mechanisms

The thermal stability of 5-ethyl-5-nitro-1,3-dioxane and its analogs is a subject of significant interest, with research focusing on the mechanisms of their decomposition, which can proceed through one-stage or multi-stage pathways. Computational studies on related 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, Br) provide valuable insights into these processes. researchgate.netresearchgate.net

One-Stage Decomposition Mechanisms

Computational studies suggest that the thermal decomposition of 5-nitro-5-R-1,3-dioxanes can occur via a one-stage mechanism. researchgate.net This pathway is characterized by a concerted process involving a five-membered cyclic transition state. In this mechanism, a hydrogen atom from the C6 position of the dioxane ring migrates to one of the oxygen atoms of the nitro group, concurrent with the cleavage of the C5-N bond. This concerted rearrangement leads to the formation of a 5-R-4H-1,3-dioxine and a molecule of nitrous acid (HNO₂). researchgate.net

The reaction is initiated by the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom, leading directly to the final products without the formation of stable intermediates. researchgate.net The synchronicity of this process, which describes the balance between bond-breaking and bond-forming events in the transition state, has been evaluated. For the methyl-substituted analog (R=CH₃), the reaction exhibits a degree of imbalance in these events. researchgate.net

Multi-Stage Decomposition Mechanisms and Intermediate Formation

For certain substituents, such as when R=H, a two-stage decomposition mechanism has been proposed as a possibility. researchgate.net However, computational findings indicate that the one-stage mechanism is energetically more favorable. The proposed two-stage mechanism involves a higher activation free energy, making it a less likely pathway for decomposition compared to the single-stage process. researchgate.net

In the context of other nitro compounds, multi-stage decomposition can involve the formation of various intermediates. For instance, in the reductive elimination of the nitro group in related dioxanes, anion-radical intermediates have been detected using Electron Spin Resonance (ESR) spectroscopy. pw.edu.pl These radical species are key transient intermediates that dictate the subsequent reaction steps.

Influence of Substituents on Decomposition Kinetics and Thermodynamics

The nature of the substituent at the C5 position of the 1,3-dioxane (B1201747) ring significantly influences the kinetics and thermodynamics of the thermal decomposition. Computational studies on 5-nitro-5-R-1,3-dioxanes (R=H, Br, CH₃) have shown that the presence of an alkyl group, such as a methyl group, which is electronically similar to an ethyl group, favors the decomposition reaction. researchgate.netresearchgate.net

The methyl-substituted compound exhibits a lower activation free energy for decomposition compared to the unsubstituted (R=H) and bromo-substituted (R=Br) analogs in the gas phase. researchgate.net This suggests that electron-donating alkyl groups can stabilize the transition state of the decomposition reaction, thereby increasing the reaction rate. The solvent can also play a crucial role, with decomposition rates being significantly higher in a polar solvent like DMSO compared to the gas phase. researchgate.net

Below is a table summarizing the calculated kinetic and thermodynamic parameters for the one-stage thermal decomposition of various 5-nitro-5-R-1,3-dioxanes in the gas phase.

| Substituent (R) | Activation Energy (Ea) (kJ mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹) | Enthalpy of Activation (ΔH≠) (kJ mol⁻¹) | Entropy of Activation (ΔS≠) (J mol⁻¹ K⁻¹) |

| H | 204.4 | 204.1 | 203.7 | -1.2 |

| CH₃ | 197.8 | 198.8 | 197.1 | -5.7 |

| Br | 203.2 | 204.0 | 202.5 | -5.0 |

Data sourced from computational studies on 5-nitro-5-R-1,3-dioxanes. researchgate.net

Transformations of the Nitro Group in the 1,3-Dioxane Framework

The nitro group in 5-ethyl-5-nitro-1,3-dioxane is the primary site of chemical reactivity, undergoing transformations such as reduction to an amino group or participating in substitution and elimination reactions.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in 5-ethyl-5-nitro-1,3-dioxane to form 5-ethyl-5-amino-1,3-dioxane (B8441265) is a well-established transformation. This conversion is typically achieved through catalytic hydrogenation. google.comgoogle.com Common catalysts for this reaction include Raney Nickel and Palladium on carbon (Pd/C).

The process involves reacting the nitro compound with hydrogen gas under pressure in the presence of the catalyst. google.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields of the corresponding amino derivative. For example, the reduction of a similar compound, 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125), was successfully carried out using Raney Nickel at 80°C and 100 psi of hydrogen pressure. google.com This method provides a direct route to the synthesis of 5-amino-1,3-dioxane derivatives, which are valuable intermediates in organic synthesis. google.com

Substitution and Elimination Reactions Involving the Nitro Group

The nitro group at a tertiary carbon, as in 5-ethyl-5-nitro-1,3-dioxane, can be susceptible to elimination reactions under certain conditions. Studies on the reductive elimination of the nitro group in 2,2,5-trimethyl-5-nitro-1,3-dioxane (B12171856) have shown that treatment with a reducing agent like potassium benzyloxide leads to the replacement of the nitro group with a hydrogen atom. pw.edu.pl

The mechanism of this reductive elimination is believed to proceed through an anion-radical intermediate. pw.edu.pl Electron Spin Resonance (ESR) spectroscopy has been instrumental in detecting these transient radical species, providing evidence for the proposed redox mechanism. The initial step is the formation of the anion-radical of the 5-nitro-1,3-dioxane (B6597036), which then undergoes further reaction to eliminate the nitro group. pw.edu.pl

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions of 1,3-dioxanes are fundamental to their role as protecting groups for 1,3-diols and carbonyl compounds. These reactions typically proceed via cleavage of the acetal (B89532) C-O bonds.

The regioselectivity of ring-opening in substituted 1,3-dioxanes is influenced by steric and electronic factors. In the case of 5-ethyl-5-nitro-1,3-dioxane, the substitution is at the C5 position, which is part of the propanediol (B1597323) backbone rather than the acetal center (C2). Cleavage of the dioxane ring involves the breaking of the C2-O1 and C2-O3 bonds.

While direct studies on the regioselective cleavage of 5-ethyl-5-nitro-1,3-dioxane are not extensively documented, research on the thermal decomposition of related compounds provides insights. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (with R = H, Br, and CH₃) suggests that the initial step involves the homolytic cleavage of the C5-N bond to release a nitro radical (•NO₂). researchgate.netresearchgate.net This is followed by the fragmentation of the remaining dioxane radical. This decomposition pathway, however, does not represent a typical synthetic ring-opening reaction aimed at recovering the protected diol or carbonyl.

In synthetic applications, regioselective opening is more relevant for unsymmetrically substituted dioxanes at the C2, C4, or C6 positions. For 5-ethyl-5-nitro-1,3-dioxane, which is derived from 2-ethyl-2-nitro-1,3-propanediol (B1594928) and formaldehyde (B43269), acid-catalyzed hydrolysis would lead to the regeneration of these starting materials.

The primary mechanism for the ring-opening of 1,3-dioxanes is acid-catalyzed hydrolysis. thieme-connect.deorganic-chemistry.org This reaction is essentially the reverse of the acetal formation. The process is initiated by the protonation of one of the oxygen atoms in the dioxane ring, making it a better leaving group.

The accepted mechanism for acetal hydrolysis involves a rapid, reversible protonation of an acetal oxygen, followed by a rate-determining heterolysis to form a resonance-stabilized oxocarbenium ion and a molecule of the diol. lookchem.com Subsequent attack by water on the carbocation and deprotonation yields the other hydroxyl group of the diol and the original carbonyl compound.

Mechanism of Acid-Catalyzed Hydrolysis of 5-Ethyl-5-nitro-1,3-dioxane:

Protonation: A hydronium ion protonates one of the ring oxygen atoms (O1 or O3).

Ring Opening: The protonated C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate and exposing the hydroxyl group of the 2-ethyl-2-nitro-1,3-propanediol backbone.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal.

Final Cleavage: The hemiacetal is unstable and rapidly decomposes to release formaldehyde and 2-ethyl-2-nitro-1,3-propanediol.

Kinetic studies on the hydrolysis of 2-phenyl-1,3-dioxanes have shown that the rate of hydrolysis is significantly influenced by the substituents on the phenyl ring. Electron-donating groups accelerate the reaction by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect. lookchem.com In 5-ethyl-5-nitro-1,3-dioxane, the substituents are on the C5 position of the diol backbone. The electron-withdrawing nitro group at this position is expected to have a modest influence on the stability of the oxocarbenium ion formed at C2, likely having a slight deactivating effect on the hydrolysis rate compared to an unsubstituted dioxane.

Various Lewis and Brønsted acids can be employed to catalyze this reaction. Common catalysts include toluenesulfonic acid, sulfuric acid, and various metal triflates like cerium(III) triflate, which can effect cleavage under nearly neutral pH conditions. organic-chemistry.org

| Catalyst System | General Conditions | Outcome |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent, often with a co-solvent like THF or acetone (B3395972) | Hydrolysis to diol and carbonyl |

| Lewis Acids (e.g., ZrCl₄, Er(OTf)₃) | Aprotic or wet aprotic solvents (e.g., CH₂Cl₂, nitromethane) | Cleavage of the acetal |

| Iodine (catalytic) | Neutral aprotic conditions | Deprotection of the acetal |

This table presents general catalytic systems for 1,3-dioxane cleavage, which are applicable to 5-ethyl-5-nitro-1,3-dioxane.

Electrophilic and Nucleophilic Reactions at the Dioxane Ring

The 1,3-dioxane ring itself is generally unreactive towards electrophiles and nucleophiles under standard conditions. thieme-connect.deorganic-chemistry.org The reactivity of 5-ethyl-5-nitro-1,3-dioxane is primarily centered on the substituents.

Electrophilic Reactions: The dioxane ring, being an acetal, does not typically undergo electrophilic substitution. The oxygen atoms are Lewis basic and will coordinate with protons and other Lewis acids, which initiates ring-opening as discussed above, rather than a substitution reaction on the ring itself.

Nucleophilic Reactions: The saturated carbon atoms of the dioxane ring (C2, C4, C6) are not electrophilic and are thus not susceptible to nucleophilic attack. Ring-opening via nucleophilic attack at C2 would require a highly activated system, which is not the case for a simple formaldehyde-derived acetal.

The primary site for nucleophilic attack on the molecule, other than the potential for reactions involving the nitro group (e.g., reduction), would be the C2 position if a suitable leaving group were present. However, in 5-ethyl-5-nitro-1,3-dioxane, this position is occupied by two hydrogen atoms.

The presence of the nitro group at C5 makes the alpha-proton (if any were present at C5) acidic. However, in 5-ethyl-5-nitro-1,3-dioxane, the C5 carbon is quaternary, so there are no acidic protons at this position to facilitate reactions like the Henry (nitro-aldol) reaction.

The main chemical transformations involving the core structure are therefore dominated by the stability and cleavage of the acetal linkage.

Structural Elucidation and Conformational Analysis in Research

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System in 5-Ethyl-5-nitro-1,3-dioxane

Like its parent carbocycle, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. wikipedia.orgbyjus.com The presence of two oxygen atoms in the ring, however, alters bond lengths and angles compared to cyclohexane, leading to a more puckered structure and influencing the energy landscape of its various conformers. thieme-connect.de

The 1,3-dioxane ring is conformationally mobile, undergoing a rapid "ring flip" between two chair forms at room temperature. For 5-ethyl-5-nitro-1,3-dioxane, this interconversion results in an equilibrium between two distinct chair conformers: one with an axial ethyl group and an equatorial nitro group, and the other with an equatorial ethyl group and an axial nitro group.

The position of this equilibrium is determined by the relative steric strain in each conformation. Generally, substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial atoms or lone pairs. wikipedia.org The energetic cost of placing a substituent in the axial position is quantified by its "A-value." masterorganicchemistry.comlibretexts.org For an ethyl group, the A-value is approximately 1.8 kcal/mol, indicating a strong preference for the equatorial position. oregonstate.edu The nitro group has a smaller A-value of about 1.0 kcal/mol, also favoring the equatorial orientation but to a lesser extent. ubc.ca Based on the additivity of these values, the conformer with the bulkier ethyl group in the equatorial position is expected to be significantly more stable and thus predominate in the equilibrium.

The interconversion between the two chair forms is not a direct process but proceeds through a series of higher-energy transition states and intermediates. wikipedia.org The pathway involves transient, flexible forms, including the boat and the more stable twist-boat (or skew-boat) conformations. scispace.comlibretexts.org While the energy barrier for this ring flip is low, the twist-boat conformer represents a local energy minimum on the potential energy surface, lying at a considerably higher energy level than the chair forms. wikipedia.orglibretexts.org Quantum-chemical studies on analogous 5-substituted 1,3-dioxanes have identified 2,5-twist and 1,4-twist conformers as local minima, though they are significantly less stable than the chair conformers. researchgate.net For 5-ethyl-5-nitro-1,3-dioxane, these flexible forms are not significantly populated at ambient temperatures but are crucial as intermediates in the dynamic equilibrium of the ring system.

In 5,5-disubstituted 1,3-dioxanes, the conformational preference is a balance of the steric and electronic effects of both groups. acs.org

Ethyl Group : The primary influence of the ethyl group is its steric bulk. As quantified by its A-value of ~1.8 kcal/mol, it imposes significant steric strain when placed in an axial position due to 1,3-diaxial interactions with the axial protons or lone pairs on the ring's oxygen atoms. libretexts.orgoregonstate.edu The ethyl group can rotate around its C-C bond to minimize this strain, but the preference for the equatorial position remains strong. masterorganicchemistry.com

Advanced Spectroscopic Characterization for Structural Determination

Spectroscopic methods are essential for confirming the structure and deducing the primary conformation of 5-ethyl-5-nitro-1,3-dioxane.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecule's connectivity and stereochemistry. The chemical shifts and coupling constants of the ring protons are particularly sensitive to their orientation (axial vs. equatorial).

In the predominant chair conformation, the protons on the C4 and C6 methylene groups exist in distinct axial and equatorial environments. Equatorial protons are typically deshielded (appear at a higher chemical shift) compared to their axial counterparts. acs.org Furthermore, the magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, which can be used to confirm the chair geometry. researchgate.net

Based on data from unsubstituted 1,3-dioxane and related derivatives, the following table outlines the expected NMR signals. chemicalbook.comdocbrown.infodocbrown.info

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| -CH₂-CH₃ | ~0.9 (t) | ~8 | Triplet (t) due to coupling with methylene protons. |

| -CH₂-CH₃ | ~1.8 (q) | ~25 | Quartet (q) due to coupling with methyl protons. |

| C5 | - | ~90-95 | Quaternary carbon, shifted downfield by the attached nitro and ethyl groups. |

| C4-Hₐₓ, C6-Hₐₓ | ~3.8-4.0 | ~65-68 | Axial protons typically appear upfield of equatorial protons. |

| C4-Hₑq, C6-Hₑq | ~4.0-4.2 | ~65-68 | Equatorial protons are typically deshielded. |

| C2-H₂ | ~4.8-5.0 | ~94-96 | Protons of the acetal (B89532) carbon are significantly deshielded. |

This is an interactive data table. Users can sort and filter the data as needed.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq For 5-ethyl-5-nitro-1,3-dioxane, the spectrum would be dominated by absorptions from the nitro group, the C-O bonds of the dioxane ring, and the C-H bonds of the alkyl portions.

The key expected absorption bands are detailed in the table below. wpmucdn.comuomustansiriyah.edu.iqvscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1540 - 1560 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1370 - 1390 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Cyclic Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |

| Methylene (-CH₂-) | Scissoring (Bend) | ~1450 - 1470 | Medium |

This is an interactive data table. Users can sort and filter the data as needed.

The strong absorptions for the nitro group are particularly diagnostic for the presence of this functional group within the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. However, a review of the available scientific literature reveals a notable lack of specific mass spectrometry data for 5-ethyl-5-nitro-1,3-dioxane. While computational studies on the thermal decomposition of related compounds, such as 5-methyl-5-nitro-1,3-dioxane (B73799), have been conducted, detailed experimental mass spectra and fragmentation analyses for the ethyl-substituted analog are not readily found in published research. researchgate.netchemos.de

In a hypothetical analysis, one would expect the mass spectrum of 5-ethyl-5-nitro-1,3-dioxane to show a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the loss of the nitro group (NO₂) and the ethyl group (C₂H₅), as well as cleavage of the dioxane ring. The relative abundances of these fragment ions would provide valuable information for confirming the molecular structure. Without experimental data, a precise fragmentation table cannot be constructed.

Table 1: Hypothetical Mass Spectrometry Data for 5-ethyl-5-nitro-1,3-dioxane (Note: This table is illustrative and not based on experimental data.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| [M]⁺ | C₆H₁₁NO₄⁺ | - |

| [M - NO₂]⁺ | C₆H₁₁O₂⁺ | NO₂ |

| [M - C₂H₅]⁺ | C₄H₆NO₄⁺ | C₂H₅ |

| [M - C₂H₅ - NO₂]⁺ | C₄H₆O₂⁺ | C₂H₅, NO₂ |

Computational and Theoretical Investigations of 5 Ethyl 5 Nitro 1,3 Dioxane

Quantum-Chemical Studies on Molecular Structure and Energetics

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 5-ethyl-5-nitro-1,3-dioxane at the molecular level. These studies provide detailed information about its geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 5-ethyl-5-nitro-1,3-dioxane.

While direct DFT studies specifically on 5-ethyl-5-nitro-1,3-dioxane are not extensively documented in publicly available literature, research on closely related compounds, such as 5-alkyl-1,3-dioxanes and 5-nitro-5-R-1,3-dioxanes, provides a strong basis for understanding its properties. For instance, studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have utilized DFT methods to explore their potential energy surfaces and conformational isomers. researchgate.net

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (with R = H, Br, and CH₃) employed several DFT functionals, including M06-2X, MPWB1K, PBE0, and ωB97X-D, with the 6-311+G(d,p) basis set. usc.edu.coresearchgate.net These calculations are instrumental in optimizing the molecular geometries of the reactants, transition states, and products involved in the decomposition process. The electronic structure analysis from these DFT calculations helps in understanding the charge distribution and bonding characteristics, which are critical for predicting reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into hyperconjugative interactions and their influence on conformational preferences. In substituted 1,3-dioxanes, interactions such as the anomeric effect play a significant role in determining the most stable conformations. tandfonline.comacs.org

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for electronic structure calculations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to obtain more accurate energy predictions, albeit at a greater computational expense.

Research on the conformational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936) has employed ab initio methods like HF/pVDZ and RI-MP2/λ2 to identify the global minimum on the potential energy surface. researchgate.net These studies revealed that the chair conformer with an axial nitro group is the most stable. researchgate.net Similar high-level calculations on 1,2-dimethoxypropane (B1201533) and 5-methoxy-1,3-dioxane have demonstrated the accuracy of ab initio predictions in determining conformer populations. ibm.com For the broader class of 1,3-dioxanes, ab initio molecular orbital theory has been used to study the energy differences, enthalpies, entropies, and free energies of various conformers. researchgate.net

While specific ab initio data for 5-ethyl-5-nitro-1,3-dioxane is scarce, the results from these related studies suggest that such methods would be invaluable for accurately determining its conformational energies and the barriers to interconversion between different conformers.

Simulation of Conformational Landscapes and Potential Energy Surfaces (PES)

The conformational flexibility of the 1,3-dioxane (B1201747) ring is a key aspect of its chemistry. The ring can adopt various conformations, with the chair form being the most stable, but twist and boat forms also playing a role as transition states or higher-energy minima.

A quantum-chemical study of 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory identified two pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net The potential energy surface (PES) for these compounds revealed that the chair conformer is the global minimum, with twist and boat conformations representing transition states or local minima. researchgate.net For 5-ethyl-1,3-dioxane, the Gibbs conformational energy (ΔG°) of the substituents at the C5 position has been determined, providing insight into the relative stability of the axial and equatorial conformers. researchgate.net

In a study on 5-bromo-5-nitro-1,3-dioxane, the PES was explored using various quantum chemical methods, which identified the chair conformer with an axial nitro group as the global minimum, along with a chair conformer with an equatorial nitro group and a 2,5-twist conformer as other stable structures. researchgate.net The transition states connecting these conformers were also located, providing a comprehensive map of the conformational transformations. researchgate.net

The following table summarizes the energy parameters for the inversion of the 1,3-dioxane ring in related 5-substituted compounds, which can serve as a model for 5-ethyl-5-nitro-1,3-dioxane.

| Compound (Substituent) | Conformer | Relative Energy (kcal/mol) |

| 5-ethyl-1,3-dioxane | Chair (equatorial) | 0.00 |

| Chair (axial) | 0.82 | |

| 1,4-Twist | 7.00 | |

| 2,5-Twist | 6.09 | |

| 5-bromo-5-nitro-1,3-dioxane | Chair (axial NO₂) | Global Minimum |

| Chair (equatorial NO₂) | Higher Energy Minimum | |

| 2,5-Twist | Higher Energy Minimum |

Data adapted from Kuramshina & Kuznetsov, 2009. researchgate.net and Kuznetsov et al., 2011. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of energetic materials is crucial for assessing their stability and potential hazards. Theoretical studies provide a powerful tool for mapping out the pathways of these reactions and identifying the key transition states.

The thermal decomposition of nitro-containing compounds can proceed through various mechanisms, including the elimination of nitrous acid (HONO) and the cleavage of the C-NO₂ bond. researchgate.netaip.orgmathnet.ru Computational modeling has been instrumental in elucidating these pathways for related compounds.

A detailed computational investigation into the thermal decomposition of 5-nitro-5-R-1,3-dioxane (with R = H, Br, and CH₃) proposed and studied different reaction mechanisms. usc.edu.coresearchgate.net For the compound with R=H, two possible mechanisms were explored. usc.edu.coresearchgate.net The study found that the decomposition reaction is favored when the molecule has substituent groups at the 5-position. usc.edu.coresearchgate.net The calculations were performed in both the gas phase and in a DMSO solvent, indicating that the solvent can influence the reaction kinetics. usc.edu.coresearchgate.net

The primary proposed decomposition mechanism for these compounds involves a one-stage process leading to the formation of nitrous acid. researchgate.netresearchgate.net This is a common decomposition pathway for many nitroalkanes. researchgate.net The presence of the ethyl group in 5-ethyl-5-nitro-1,3-dioxane is expected to influence the energetics of this pathway, likely affecting the activation energy and reaction rate.

Computational studies can provide valuable kinetic and thermodynamic data, such as activation energies (Ea), reaction rates (k), and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

In the study of 5-nitro-5-R-1,3-dioxane decomposition, kinetic and thermodynamic parameters were calculated at different temperatures. usc.edu.coresearchgate.net The data indicated that the presence of a methyl substituent (a close analogue to the ethyl group) favors the decomposition reaction. researchgate.net The study also examined Wiberg bond indices to analyze the progress of bond formation and breaking in the transition states. usc.edu.coresearchgate.net

The following table presents a selection of the calculated kinetic and thermodynamic parameters for the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799), which serves as a reasonable model for the ethyl-substituted compound.

| Parameter | Gas Phase | DMSO Solution |

| Rate Constant (k) at 298.15 K (s⁻¹) | 4.19 x 10⁻⁷ | 3.39 x 10⁻⁵ |

| Activation Energy (Ea) (kJ mol⁻¹) | 205.3 | 192.8 |

| Activation Free Energy (ΔG‡) (kJ mol⁻¹) | 194.4 | 175.3 |

| Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | 12.4 | 15.6 |

Data from Ruiz, P. A., Quijano, S., & Quijano, J. (2022). usc.edu.coresearchgate.netresearchgate.net

These computational findings highlight the significant influence of both substituents and the reaction medium on the thermal stability and decomposition kinetics of 5-nitro-1,3-dioxane (B6597036) derivatives.

Intermolecular Interactions and Solvent Effects in Theoretical Models of 5-ethyl-5-nitro-1,3-dioxane

The behavior of 5-ethyl-5-nitro-1,3-dioxane in different chemical environments is significantly influenced by intermolecular interactions and the effects of solvents. Computational and theoretical models are invaluable tools for elucidating these complex phenomena at a molecular level. Such studies provide insights into the nature and strength of interactions with other molecules and how the surrounding medium can alter the compound's stability, conformation, and reactivity.

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in understanding the non-covalent interactions that govern the behavior of molecules in condensed phases. For derivatives of 1,3-dioxane, these interactions are crucial in determining their conformational preferences and reactivity. The presence of polar substituents at the 5-position allows for the study of fundamental phenomena such as electrostatic interactions and stereoelectronic effects psu.edu.

In the case of 5-ethyl-5-nitro-1,3-dioxane, the nitro group, with its high polarity and potential for hydrogen bonding, and the ethyl group, which can participate in weaker van der Waals interactions, are the primary sites for intermolecular interactions. The oxygen atoms of the dioxane ring can also act as hydrogen bond acceptors.

Intermolecular Interactions

Computational analyses help to characterize the specific types of intermolecular interactions that 5-ethyl-5-nitro-1,3-dioxane can engage in. These interactions are critical in molecular recognition, self-assembly, and interaction with biological targets.

Hydrogen Bonding: The oxygen atoms of the nitro group and the dioxane ring are potential hydrogen bond acceptors. In protic solvents or in the presence of other molecules with hydrogen bond donor capabilities, 5-ethyl-5-nitro-1,3-dioxane can form hydrogen bonds. Theoretical studies on similar 1,3-dioxane systems have shown that hydrogen bonding can significantly influence their conformational properties researchgate.net. For instance, studies on 1,3-dioxane complexes with water have revealed that equatorial C-H groups are more favorable sites for hydrogen bonding than axial C-H groups researchgate.net.

Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule. This leads to strong dipole-dipole interactions with other polar molecules. Computational studies on related nitro compounds, such as 3-nitropyrrole, have highlighted the importance of dipole-dipole interactions in determining the geometry and stability of stacked molecular dimers nih.gov.

Solvent Effects

The choice of solvent can have a profound impact on the chemical and physical properties of 5-ethyl-5-nitro-1,3-dioxane. Theoretical models, particularly the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of a solvent environment on molecular properties and reactivity researchgate.netrsc.orgbohrium.com.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, and CH₃) provides insight into the influence of a polar solvent, dimethyl sulfoxide (B87167) (DMSO), on the reaction kinetics researchgate.netresearchgate.net. The study, utilizing the M06-2X functional and 6-311+G(d,p) basis set, compared the reaction in the gas phase to that in DMSO solution researchgate.netresearchgate.net.

The results indicated that the solvent has a significant stabilizing effect on the transition state of the decomposition reaction, thereby increasing the reaction rate. For the methyl-substituted analogue of 5-ethyl-5-nitro-1,3-dioxane (R=CH₃), the rate constant in DMSO was found to be approximately 80 times higher than in the gas phase at 563 K researchgate.netresearchgate.net. This highlights the substantial role of the solvent in modulating the reactivity of this class of compounds.

The table below summarizes the kinetic and thermodynamic data for the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane in the gas phase and in DMSO solution, which serves as a close model for 5-ethyl-5-nitro-1,3-dioxane researchgate.net.

| Parameter | Gas Phase | DMSO Solution |

| Rate Constant (k) at 563 K (s⁻¹) | 4.19 x 10⁻⁷ | 3.39 x 10⁻⁵ |

| Activation Energy (Ea) (kJ mol⁻¹) | 205.3 | 192.8 |

| Activation Gibbs Free Energy (ΔG‡) (kJ mol⁻¹) | 194.4 | 175.3 |

| Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | 12.4 | 15.6 |

| Data sourced from a computational study on 5-nitro-5-R-1,3-dioxane compounds. researchgate.net |

The data clearly shows a lower activation energy and a more favorable activation Gibbs free energy in DMSO, confirming the solvent's role in stabilizing the transition state and accelerating the reaction researchgate.netresearchgate.net.

Furthermore, solvent polarity can influence the conformational equilibrium of 5-substituted 1,3-dioxanes acs.orgacs.orgresearchgate.net. For substituents capable of forming hydrogen bonds or having a significant dipole moment, polar solvents can shift the equilibrium towards the conformer with the greater dipole moment or better solvation capabilities. For instance, studies on 5-substituted-2-phenyl-1,3-dioxanes have shown that the addition of salts to the solvent can influence the conformational equilibrium through ion complexation, particularly stabilizing axial isomers when the substituent can interact with the cation acs.org.

Synthetic Utility and Application As Chemical Building Blocks in Advanced Organic Synthesis

5-Ethyl-5-nitro-1,3-dioxane as a Precursor for Complex Heterocyclic Structures

The structure of 5-ethyl-5-nitro-1,3-dioxane is well-suited for its role as a precursor in the synthesis of complex heterocyclic compounds. uou.ac.in The nitro group can be transformed into other nitrogen-containing functionalities, such as amines or azides, which can then participate in cyclization reactions to form a variety of nitrogen-containing rings. mdpi-res.comresearchgate.net

One notable application is in the synthesis of geminal nitro azides. For instance, derivatives of 5-nitro-1,3-dioxane (B6597036) can undergo oxidative azidation to yield 5-azido-5-nitro-1,3-dioxane derivatives. researchgate.net These resulting nitro azides are stable compounds that serve as valuable intermediates for creating more complex heterocyclic systems. researchgate.net The reaction conditions for such transformations are a critical factor in the yield of the final product. researchgate.net

The following table summarizes the synthesis of a heterocyclic geminal nitro azide (B81097) from a related 1,3-dioxane (B1201747) derivative, illustrating a potential synthetic pathway for derivatives of 5-ethyl-5-nitro-1,3-dioxane.

Table 1: Synthesis of a Six-Membered Heterocyclic Geminal Nitro Azide

| Precursor | Reagents | Product | Yield (%) | Ref. |

|---|

Furthermore, the 1,3-dioxane ring itself can be a key component in forming larger heterocyclic structures. The development of novel 1,3-dioxane-alkenoic acid derivatives containing a pyridyl moiety demonstrates the utility of the dioxane core in constructing compounds with specific therapeutic potential. google.com The synthesis often involves multi-step processes where the dioxane provides conformational rigidity and protects key functional groups.

Role in the Synthesis of Chiral Compounds and Stereoselective Transformations

The 1,3-dioxane framework is a classic model in conformational analysis and provides an excellent platform for stereoselective reactions. researchgate.net The conversion of substituted 5-nitro-1,3-dioxanes into chiral derivatives highlights their importance in asymmetric synthesis. researchgate.net For example, 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes can be synthesized and obtained as a single diastereomer, which can then be elaborated into chiral derivatives of the parent tri-substituted methane (B114726) compounds. researchgate.net

The introduction of a chiral center at the 2-position of the dioxane ring can influence subsequent reactions on the ring or its substituents. A specific example is 5-ethyl-5-nitro-2-[(1S)-1-phenylethyl]-1,3-dioxane, a chiral molecule whose stereochemistry can direct further synthetic transformations. nih.gov The stereochemical outcome of reactions involving 1,3-dioxane derivatives, such as annelations, can often be controlled with high selectivity, leading to the formation of complex bridged bicyclic systems. researchgate.net This control is typically rationalized by considering the steric and stereoelectronic effects in the intermediate conformations of the dioxane ring. researchgate.net

Table 2: Examples of Chiral Synthesis Involving 1,3-Dioxane Derivatives

| Starting Material Class | Transformation | Product Class | Key Feature | Ref. |

|---|---|---|---|---|

| 2-Aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes | Diastereoselective Synthesis & Elaboration | Chiral (1,1,1-trishydroxymethyl) methane derivatives | Formation of a single diastereomer | researchgate.net |

Development of Novel Synthetic Methodologies Utilizing the 1,3-Dioxane Moiety

The 1,3-dioxane moiety is not merely a passive component but an active participant in the development of novel synthetic strategies. researchgate.net Its primary role is often as a protecting group for 1,3-diols, which is stable to a wide range of nucleophiles, bases, and mild oxidizing agents. organic-chemistry.org This stability allows for selective reactions to occur elsewhere in the molecule. Deprotection is typically achieved under acidic conditions. organic-chemistry.org

Recent methodologies have focused on leveraging the unique properties of substituted dioxanes. For instance, combinatorial synthesis methods have been developed for creating libraries of 1,3-dioxane-4,6-dione (B14002328) derivatives for screening purposes, such as in the development of anticancer agents. justia.com These methods often involve solid-phase synthesis techniques where the dioxane scaffold is a central feature. justia.com

Furthermore, the 1,3-dioxane structure is being incorporated into prodrugs to improve their pharmacological properties. google.com Synthetic methods are being devised to create various isomers of these dioxane-containing compounds, with analytical techniques like HPLC and 1H NMR used to detect and separate the different forms. google.com The inherent stability and conformational bias of the dioxane ring are critical to the design of these advanced applications.

Derivatization for Tailored Chemical Reactivity and Further Functionalization

The functional handles on 5-ethyl-5-nitro-1,3-dioxane allow for extensive derivatization to fine-tune its chemical properties and reactivity. The nitro group is a particularly versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into various other functionalities. mdpi-res.com

A key derivatization strategy involves the substitution at the 5-position. For example, various derivatives of 5-nitro-1,3-dioxane have been synthesized to investigate the effect of chemical substitution on their properties. nih.gov It was found that creating 5-bromo-5-nitro-1,3-dioxane (B1667936) derivatives was essential for significant antimicrobial activity, demonstrating how targeted derivatization can impart specific biological functions. nih.gov

The nitro group itself is a prime site for functionalization. It can be reduced to a nitroso, oxime, or, most commonly, an amino group, which opens up a vast array of subsequent chemical reactions, including amide bond formation and the construction of nitrogen-containing heterocycles. mdpi-res.com Additionally, the activated C-H bonds adjacent to the nitro group can be exploited in C-C bond-forming reactions. mdpi-res.com General derivatization reagents for hydroxyl groups, such as acyl chlorides and sulfonyl chlorides, could also be employed if the dioxane ring were to be opened or if other hydroxyl-containing precursors were used in the synthesis. researchgate.net

Table 3: Potential Derivatization Reactions of 5-Ethyl-5-nitro-1,3-dioxane

| Reaction Type | Reagents | Resulting Functional Group | Purpose | Ref. |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or similar | 5-Bromo-5-nitro | Introduction of a leaving group, modification of biological activity | nih.gov |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 5-Amino | Introduction of a nucleophilic center for further synthesis | mdpi-res.com |

Future Research Directions and Unexplored Avenues for 5 Ethyl 5 Nitro 1,3 Dioxane

Emerging Synthetic Strategies and Green Chemistry Approaches

The traditional synthesis of substituted 1,3-dioxanes often involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. For instance, related compounds like 5-bromo-5-nitro-1,3-dioxanes are typically prepared from 2-bromo-2-nitropropane-1,3-diol and an aldehyde. google.comgoogle.com Future research could focus on developing more sustainable and efficient synthetic routes for 5-ethyl-5-nitro-1,3-dioxane, aligning with the principles of green chemistry. d-nb.inforesearchgate.net

Key areas for exploration include:

Solvent-Free Reactions: Investigating solid-state reactions or using aqueous media can significantly reduce the reliance on hazardous organic solvents. researchgate.netgoogle.com A German patent details a method for producing 5-bromo-5-nitro-1,3-dioxane (B1667936) by reacting 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde using aqueous sulfuric acid as a catalyst, completely avoiding organic solvents. google.com This approach could be adapted for the synthesis of the ethyl analogue.

Alternative Energy Sources: The application of microwave irradiation and ultrasound energy are promising avenues. d-nb.inforesearchgate.net These techniques can dramatically shorten reaction times, increase yields, and enhance selectivity by providing efficient energy transfer. researchgate.netresearchgate.net

Catalyst Development: Research into novel, reusable, and environmentally benign catalysts can improve the atom economy and reduce waste. This includes exploring solid acid catalysts or biocatalysts, which operate under mild conditions. d-nb.info

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Organic solvents (e.g., benzene, dichloromethane) google.comgoogle.com | Solvent-free, water, or sustainable solvents google.comacs.org |

| Energy Input | Conventional heating | Microwaves, ultrasound d-nb.inforesearchgate.net |

| Catalysts | Strong mineral acids (e.g., polyphosphoric acid) google.com | Reusable solid acids, biocatalysts d-nb.info |

| Process | Batch processing | Continuous flow systems |

Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring

To optimize emerging synthetic strategies, real-time monitoring of the reaction progress is crucial. Future research should focus on applying advanced analytical techniques for the in-situ analysis of the synthesis of 5-ethyl-5-nitro-1,3-dioxane.

Potential techniques include:

In-situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without disturbing the reaction. This allows for precise determination of reaction kinetics and endpoints.

Process Analytical Technology (PAT): Integrating various analytical tools into the manufacturing process can ensure quality and consistency. For the synthesis of 5-ethyl-5-nitro-1,3-dioxane, PAT could involve monitoring critical parameters like temperature, pressure, and chemical composition in real-time.

Mechanochemical Monitoring: For solvent-free reactions conducted in ball mills, techniques like in-situ Raman spectroscopy can be employed to follow the transformation of reactants into products within the milling vessel. taltech.ee

These advanced monitoring methods would provide a deeper understanding of the reaction mechanism, enabling researchers to optimize conditions for yield, purity, and efficiency.

Development of New Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating discovery. epa.gov Future research on 5-ethyl-5-nitro-1,3-dioxane would benefit significantly from the development and application of new computational models.

Areas for computational investigation:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to perform detailed conformational analysis, similar to studies conducted on related 5-substituted-1,3-dioxanes. researchgate.netresearchgate.net This can elucidate the preferred 3D structure, electronic properties, and spectroscopic signatures of the molecule.

Reactivity and Mechanistic Studies: Computational models can predict the most likely pathways for its synthesis and degradation. This includes modeling transition states to understand the energy barriers associated with different synthetic routes.

Predictive Property Modeling: Software and algorithms, such as SPARC or machine learning models, can estimate key physical and chemical properties like solubility, boiling point, and partition coefficients from the molecular structure alone. epa.govnih.govarxiv.org This data is invaluable for designing purification processes and predicting the compound's behavior in various applications.

Solvatochromism Prediction: Advanced models combining quantum mechanics with fluctuating charge (QM/FQ) force fields can predict how the solvent environment affects the molecule's spectroscopic properties, which is crucial for analytical applications and understanding intermolecular interactions. acs.org

Table 2: Predicted Properties of Substituted Dioxanes

| Property | Compound | Method | Predicted Value |

|---|---|---|---|

| Conformational Energy | 5-alkyl-1,3-dioxanes | RHF/6-31G(d) | Chair conformer is the global minimum researchgate.net |

| Ionization pKa | Various organic compounds | SPARC | Calculated from molecular structure epa.gov |

| UV-vis Absorption | Chromophores in solvent | QM/FQ | Solvatochromic shifts acs.org |

Potential as a Modular Component in Supramolecular Chemistry and Materials Research

The unique combination of a flexible heterocyclic ring and reactive functional groups makes 5-ethyl-5-nitro-1,3-dioxane an interesting building block, or synthon, for constructing larger, functional assemblies.

Unexplored avenues in this area include:

Supramolecular Self-Assembly: The nitro group can act as a hydrogen bond acceptor, while the dioxane oxygens can coordinate with metal ions. These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular architectures like gels, liquid crystals, or porous frameworks. amu.edu.placs.org

Polymer Chemistry: The compound could be functionalized to act as a monomer in polymerization reactions. The resulting polymers could possess unique properties conferred by the nitro-dioxane moiety, such as specific dielectric properties or tailored thermal stability.

Metal-Organic Frameworks (MOFs): By modifying the structure to include suitable coordinating groups, 5-ethyl-5-nitro-1,3-dioxane derivatives could serve as organic linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, or catalysis.

Multicomponent Reactions: The 1,3-dioxane (B1201747) structure is known to participate in multicomponent reactions, sometimes mediated by supramolecular containers like cyclodextrins. researchgate.net Investigating the role of 5-ethyl-5-nitro-1,3-dioxane in such reactions could lead to the efficient, one-pot synthesis of complex heterocyclic compounds. researchgate.net

The exploration of these future research directions promises to unlock the full potential of 5-ethyl-5-nitro-1,3-dioxane, transforming it from a simple chemical entity into a valuable component for advanced applications in chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-ethyl-5-nitro-1,3-dioxane?

- Methodological Answer : The synthesis of substituted 1,3-dioxanes typically involves acid-catalyzed cyclization of carbonyl compounds with diols. For nitro-substituted derivatives, nitration steps using nitric acid or nitroalkane precursors are critical. Reaction optimization may require Brønsted acids (e.g., toluenesulfonic acid) in refluxing solvents like toluene, with water removal via Dean-Stark apparatus to drive acetal formation . Purification via recrystallization or column chromatography is recommended to achieve >98% purity (GC analysis) .

Q. How can the structural integrity of 5-ethyl-5-nitro-1,3-dioxane be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive confirmation of the six-membered dioxane ring and substituent positions . Complementary techniques include:

- NMR : and NMR to verify ethyl and nitro group integration.

- IR Spectroscopy : Peaks at ~1540 cm (asymmetric NO stretching) and ~1370 cm (symmetric NO stretching) confirm nitro functionality .

Q. What are the solubility and stability profiles of 5-ethyl-5-nitro-1,3-dioxane under varying conditions?

- Methodological Answer :

- Solubility : Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) due to nitro group polarity. Experimental validation via HPLC or gravimetric analysis is advised .

- Stability : Thermal stability tests (TGA/DSC) should assess decomposition thresholds. Avoid prolonged exposure to light, heat (>60°C), or moisture to prevent nitro group degradation .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of 5-ethyl-5-nitro-1,3-dioxane?

- Methodological Answer : Computational studies (DFT) on analogous 5-nitro-1,3-dioxanes reveal a single-stage decomposition mechanism with a free energy barrier of ~204.7 kJ·mol. The nitro group facilitates homolytic C-N bond cleavage, generating radical intermediates. Compare activation energies via Arrhenius plots from isothermal thermolysis experiments .

Q. How do solvent effects modulate the decomposition kinetics of 5-ethyl-5-nitro-1,3-dioxane?

- Methodological Answer : Solvents like DMSO lower activation barriers by stabilizing transition states through dipolar interactions. For example, DMSO reduces the energy barrier by 30–40 kJ·mol, accelerating decomposition rates by >80× in nitro-methyl analogs. Use stopped-flow UV-Vis spectroscopy to quantify rate constants () in solvents of varying polarity .

Q. What computational strategies are optimal for modeling substituent effects on reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare substituent electronic effects (e.g., ethyl vs. bromine) on bond dissociation energies.

- Solvent Modeling : Apply the CPCM solvation model to simulate solvent stabilization .

- Kinetic Analysis : Use Eyring equations to correlate computed Gibbs energies with experimental rate data .

Q. How do structural modifications (e.g., ethyl vs. bromine substituents) influence antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on 5-nitro-1,3-dioxanes indicate that bulky substituents (e.g., bromine) enhance microbiocidal indices by 3–5× compared to ethyl groups. Test activity via:

- Microplate Assays : Measure minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Hydrolysis Studies : Monitor release of bioactive intermediates (e.g., nitroalkanes) via LC-MS to link stability to efficacy .

Q. What experimental controls are critical when studying nitro group reactivity in biological systems?

- Methodological Answer :

- Nitrosamine Risk : Avoid amine-containing buffers (e.g., Tris-HCl) to prevent nitrosamine formation. Use LC-MS to detect trace nitrosamides.

- Redox Controls : Include antioxidants (e.g., ascorbic acid) in cell culture media to isolate nitro-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.